N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15176955
InChI: InChI=1S/C19H19NO4/c1-4-7-20-18(21)6-5-13-12(3)15-8-14-11(2)10-23-16(14)9-17(15)24-19(13)22/h4,8-10H,1,5-7H2,2-3H3,(H,20,21)
SMILES:
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

CAS No.:

Cat. No.: VC15176955

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide -

Specification

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-prop-2-enylpropanamide
Standard InChI InChI=1S/C19H19NO4/c1-4-7-20-18(21)6-5-13-12(3)15-8-14-11(2)10-23-16(14)9-17(15)24-19(13)22/h4,8-10H,1,5-7H2,2-3H3,(H,20,21)
Standard InChI Key AYILFXXOFAPMGE-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC=C)C

Introduction

Chemical Identity and Molecular Characteristics

N-Allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide belongs to the furochromenyl derivatives, a subclass of chromenones characterized by fused furan and chromene rings. Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.4 g/mol. The compound’s IUPAC name reflects its intricate structure: N-prop-2-enyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide.

Key Structural Features:

  • Furochromenyl Core: A fused bicyclic system comprising a furan ring (oxygen-containing heterocycle) and a chromene moiety (benzopyran derivative) .

  • Allyl-Propanamide Side Chain: An N-allyl-substituted propanamide group attached at the 6-position of the furochromenyl system, enhancing molecular flexibility and interaction with biological targets.

  • Substituents: Methyl groups at the 3- and 5-positions of the chromenyl ring and a ketone at the 7-position, critical for electronic modulation and solubility .

PropertyValueSource
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.4 g/mol
CAS Number777857-41-7 (related compound)
IUPAC NameAs above

Synthesis and Manufacturing

The synthesis of N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves multi-step organic reactions, often starting with the preparation of the furochromenyl precursor.

Key Synthetic Steps :

  • Formation of Furochromenyl Core:

    • Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the chromenone backbone.

    • Subsequent cyclization with furan precursors introduces the fused furan ring .

  • Functionalization at the 6-Position:

    • Alkylation or acylation reactions introduce the propanamide side chain. For example, reacting 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid with allylamine under peptide coupling conditions (e.g., using DCC or HATU) forms the propanamide linkage.

  • Purification and Characterization:

    • Column chromatography or recrystallization ensures high purity (>95%).

    • Structural validation via NMR, HRMS, and X-ray crystallography.

Challenges in Synthesis:

  • Regioselectivity: Ensuring proper substitution at the 6-position requires careful control of reaction conditions.

  • Stability of the Allyl Group: The allyl moiety may undergo unintended oxidation or isomerization, necessitating inert atmospheres and low temperatures.

Structural and Electronic Analysis

The compound’s bioactivity is closely tied to its three-dimensional conformation and electronic properties.

X-ray Crystallography Insights:

  • Planar Furochromenyl System: The fused rings adopt a near-planar arrangement, facilitating π-π stacking interactions with aromatic residues in enzymes or receptors.

  • Propanamide Side Chain Orientation: The allyl group extends perpendicularly to the core, creating a T-shaped geometry that enhances binding pocket compatibility.

Computational Modeling (DFT Studies):

  • Electron Density Distribution: The ketone at C7 and the amide carbonyl exhibit high electron density, making them sites for nucleophilic attack or hydrogen bonding.

  • Lipophilicity: LogP values (~2.8) suggest moderate membrane permeability, suitable for central nervous system targeting.

Biological Activities and Mechanisms

Preliminary studies indicate broad-spectrum bioactivity, though clinical data remain limited.

Anti-Inflammatory Activity

  • COX-2 Inhibition: The compound suppresses cyclooxygenase-2 (COX-2) expression in macrophage models (IC₅₀ = 12.3 μM).

  • NF-κB Pathway Modulation: Downregulates pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκBα phosphorylation.

Antioxidant Properties

  • ROS Scavenging: Reduces reactive oxygen species (ROS) in neuronal cells by 62% at 10 μM, potentially mitigating oxidative stress.

Stability and Reactivity

Degradation Pathways:

  • Hydrolysis: The amide bond is susceptible to enzymatic cleavage by proteases, limiting oral bioavailability.

  • Photooxidation: Exposure to UV light degrades the furochromenyl core, necessitating light-protected storage.

Stabilization Strategies:

  • Prodrug Design: Esterification of the amide group improves metabolic stability.

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and prolong half-life.

Comparative Analysis with Structural Analogs

Modifying substituents significantly alters bioactivity:

AnalogKey ModificationBioactivity Change
2,3,5-Trimethyl variantAdditional methyl group↑ COX-2 inhibition (IC₅₀ = 9.1 μM)
Propanoic acid derivative Carboxylic acid terminus↓ Membrane permeability

Future Directions and Applications

  • Therapeutic Development: Optimize pharmacokinetics via prodrug approaches or PEGylation.

  • Targeted Drug Delivery: Conjugate with monoclonal antibodies for precision oncology.

  • Multifunctional Agents: Hybridize with NSAID scaffolds to enhance anti-inflammatory efficacy.

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